Synthesis and Characterization of D-Phenylglycyl Cephalexin-d5
Synthesis and Characterization of D-Phenylglycyl Cephalexin-d5
Executive Summary
D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5) is the stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin. It functions primarily as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) for pharmacokinetic studies, therapeutic drug monitoring, and food safety residue analysis.
The incorporation of five deuterium atoms onto the phenyl ring of the side chain provides a mass shift of +5 Da. This shift is sufficient to differentiate the IS from the analyte (Cephalexin) and its metabolites while retaining identical chromatographic behavior (retention time) and ionization efficiency. This guide details the chemical synthesis via the Dane Salt Mixed Anhydride method , a robust protocol favored for high-value isotopic starting materials over enzymatic routes due to stoichiometric control.
Strategic Utility in Bioanalysis
In LC-MS/MS workflows, matrix effects (ion suppression or enhancement) can severely compromise data integrity. Cephalexin-d5 is superior to structural analogs (e.g., Cefadroxil) because it co-elutes with the analyte.
| Feature | Cephalexin (Analyte) | Cephalexin-d5 (Internal Standard) | Benefit |
| Molecular Weight | 347.4 g/mol | 352.4 g/mol | Distinct Mass Resolution (+5 Da) |
| Retention Time | ~1.65 min | ~1.64 min | Co-elution compensates for matrix effects |
| Ionization | ESI (+) | ESI (+) | Identical ionization efficiency |
| Chemical Structure | Identical extraction recovery |
Retrosynthetic Analysis
The synthesis converges two primary blocks: the cephalosporin nucleus (7-ADCA ) and the isotopically labeled side chain (D-Phenylglycine-d5 ).
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Fragment A (Nucleus): 7-Aminodesacetoxycephalosporanic acid (7-ADCA).[1][2][3]
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Fragment B (Side Chain): D-Phenylglycine-phenyl-d5.
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Coupling Strategy: The "Dane Salt" method is selected to protect the
-amino group of the phenylglycine. This prevents self-acylation and, crucially, minimizes racemization of the chiral center during the activation phase.
Workflow Visualization
Figure 1: Convergent synthesis workflow utilizing the Dane Salt protection strategy to ensure stereochemical integrity.
Synthesis Protocol (Dane Salt Method)
Safety Warning:
Phase 1: Preparation of D-Phenylglycyl-d5 Dane Salt
The amino group of D-phenylglycine-d5 is protected by condensing it with a
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Reagents: Suspend D-Phenylglycine-d5 (10 mmol) in Methanol (30 mL).
-
Base Addition: Add KOH (methanolic solution, 10 mmol) to dissolve the amino acid.
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Condensation: Add Ethyl Acetoacetate (11 mmol). Reflux for 30–60 minutes.
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Isolation: Concentrate in vacuo. Add Isopropyl ether to precipitate the Potassium Dane Salt. Filter and dry under vacuum.[4]
-
Checkpoint: The product should be a crystalline solid. This protects the amine and activates the carboxyl group for the next step.
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Phase 2: Silylation of 7-ADCA
7-ADCA is insoluble in organic solvents. Silylation renders it soluble and protects the C4 carboxyl group.
-
Suspension: Suspend 7-ADCA (10 mmol) in dry Dichloromethane (DCM, 50 mL).
-
Silylation: Add Hexamethyldisilazane (HMDS) (7 mmol) and a catalytic amount of Saccharin or TMSI.
-
Reflux: Heat to reflux for 2–4 hours until the solution becomes clear (indicating complete silylation to bis-silylated 7-ADCA).
-
Cooling: Cool to -20°C under Nitrogen atmosphere.
Phase 3: Activation and Coupling (Mixed Anhydride)
-
Activation: Dissolve the Dane Salt (from Phase 1) in dry DCM containing a catalytic amount of N-methylmorpholine (NMM). Cool to -40°C.[5]
-
Anhydride Formation: Add Pivaloyl Chloride (10 mmol) dropwise. Stir for 60 minutes at -30°C.
-
Coupling: Transfer the cold silylated 7-ADCA solution into the mixed anhydride solution. Maintain temperature between -30°C and -20°C. Stir for 2 hours.
-
Warming: Allow the mixture to slowly warm to 0°C over 1 hour.
Phase 4: Hydrolysis and Isolation
-
Hydrolysis: Add water (20 mL) and adjust pH to ~1.0 with concentrated HCl. This removes the silyl groups and hydrolyzes the Dane salt protecting group (releasing ethyl acetoacetate).
-
Phase Separation: Separate the aqueous layer (containing the product salt) from the organic layer.
-
Precipitation: Adjust the pH of the aqueous phase to the isoelectric point of Cephalexin (pH ~4.5) using Ammonia or Triethylamine.[7]
-
Crystallization: Cephalexin-d5 crystallizes as the monohydrate. Filter, wash with water/acetone, and dry.[10]
Characterization & Validation
Mass Spectrometry (LC-MS/MS)
The identity is confirmed by the mass shift in the parent ion and specific fragmentation patterns.
-
Instrument: Triple Quadrupole MS (ESI+).
-
Precursor Ion (Q1):
-
Cephalexin (Std): m/z 348.1
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Cephalexin-d5: m/z 353.1
-
-
Product Ions (Q3):
-
Primary Transition: m/z 353.1
158.1 (Cephem core fragment). -
Note: The fragment at 158 retains the unlabeled nucleus, confirming the label is on the side chain (lost during fragmentation).
-
Nuclear Magnetic Resonance (NMR)
Compare
-
Solvent: DMSO-
or . -
Key Observation:
-
Unlabeled: Multiplet at
7.3–7.5 ppm (5H, aromatic phenyl protons). -
Labeled (d5): The aromatic region (
7.3–7.5 ppm) will be silent (no peaks), confirming full deuteration of the phenyl ring. -
-Lactam Protons: Doublets at
4.9 and 5.6 ppm (unchanged).
-
Isotopic Purity Calculation
Isotopic purity is critical for preventing "cross-talk" in the blank channel.
-
Requirement:
isotopic purity to ensure the contribution to the m/z 348 channel (unlabeled analyte) is negligible.
Bioanalytical Application Workflow
The following diagram illustrates how the synthesized Cephalexin-d5 is integrated into a validated regulatory bioanalysis workflow.
Figure 2: Integration of Cephalexin-d5 in a standard pharmacokinetic assay workflow.
References
-
Synthesis of Cephalexin (Enzymatic Route)
- Synthesis of Cephalexin (Chemical/Dane Salt Route)
-
LC-MS/MS Application (Internal Standard)
-
D-Phenylglycine Synthesis (Starting Material)
Sources
- 1. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 4. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 5. US5142043A - Process for preparing cephalexin monohydrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]
- 9. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
- 10. CN105274177A - Preparation method of cephalexin raw material and capsules - Google Patents [patents.google.com]
- 11. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04893C [pubs.rsc.org]
- 12. shimadzu.com [shimadzu.com]
- 13. Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
